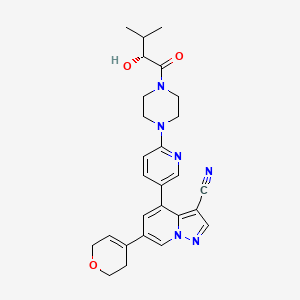
Ret-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ret-IN-8 is a chemical compound known for its role as an inhibitor of the rearranged during transfection (RET) kinase. This compound has garnered significant attention in the field of cancer research due to its potential therapeutic applications. RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrations in RET signaling are implicated in various cancers, including non-small cell lung cancer and thyroid carcinomas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-8 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is carefully monitored to maintain the desired specifications and to comply with regulatory standards .
化学反应分析
Types of Reactions
Ret-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, enhancing its therapeutic potential .
科学研究应用
Ret-IN-8 is extensively used in scientific research, particularly in the field of cancer biology. Its primary application is as a RET kinase inhibitor, making it a valuable tool for studying RET-related signaling pathways and their role in cancer progression. Additionally, this compound is used in drug development and preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .
In biology, this compound helps researchers understand the molecular mechanisms underlying RET-driven cancers. In medicine, it is explored for its potential to treat cancers with RET alterations. In the industry, this compound is used in the development of targeted therapies and personalized medicine approaches .
作用机制
Ret-IN-8 exerts its effects by inhibiting the activity of the RET kinase. RET kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to the active site of RET kinase, this compound prevents its activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT, RAS/RAF, and MAPK pathways, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Ret-IN-8 is compared with other RET kinase inhibitors, such as Selpercatinib and Pralsetinib. While all these compounds target RET kinase, this compound is unique in its specific binding affinity and selectivity. Selpercatinib and Pralsetinib are also selective RET inhibitors but may have different pharmacokinetic properties and clinical efficacy profiles .
List of Similar Compounds
Selpercatinib: Another selective RET kinase inhibitor used in the treatment of RET-driven cancers.
Pralsetinib: A selective RET inhibitor with similar applications in cancer therapy.
Cabozantinib: A multikinase inhibitor that targets RET along with other kinases.
Lenvatinib: Another multikinase inhibitor with activity against RET and other targets
This compound stands out due to its specific inhibition of RET kinase, making it a valuable compound for targeted cancer therapy research.
属性
分子式 |
C27H30N6O3 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
6-(3,6-dihydro-2H-pyran-4-yl)-4-[6-[4-[(2R)-2-hydroxy-3-methylbutanoyl]piperazin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H30N6O3/c1-18(2)26(34)27(35)32-9-7-31(8-10-32)24-4-3-20(15-29-24)23-13-21(19-5-11-36-12-6-19)17-33-25(23)22(14-28)16-30-33/h3-5,13,15-18,26,34H,6-12H2,1-2H3/t26-/m1/s1 |
InChI 键 |
CCOLQMCRERFSQU-AREMUKBSSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
规范 SMILES |
CC(C)C(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=CC(=CN4C3=C(C=N4)C#N)C5=CCOCC5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


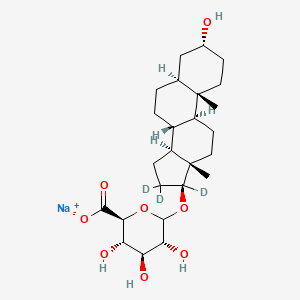
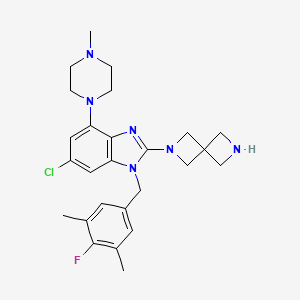
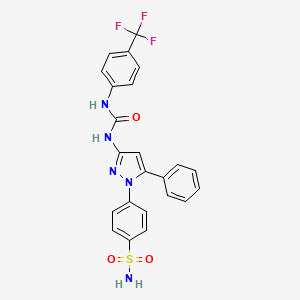

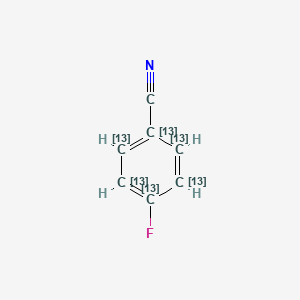

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
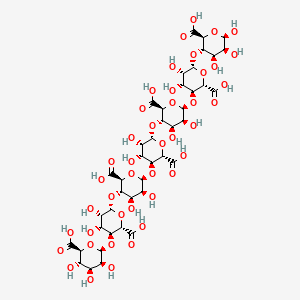
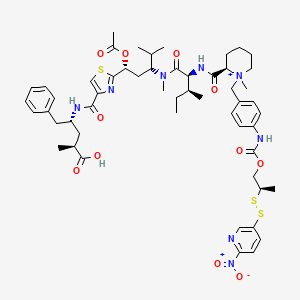
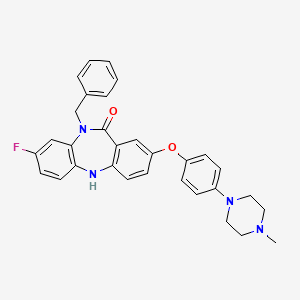
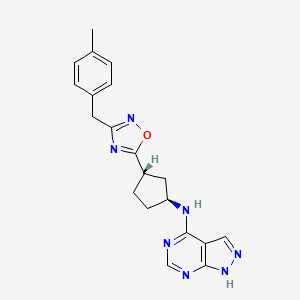

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)

